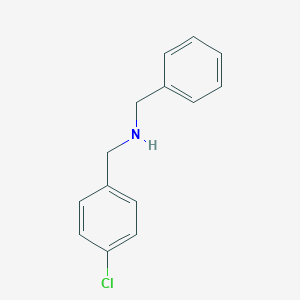

Benzyl-(4-chloro-benzyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl-(4-chloro-benzyl)-amine is a compound of interest in various chemical and pharmaceutical research areas. While specifics directly related to this compound may be limited, insights can be drawn from studies on structurally related compounds and their synthesis, molecular structures, chemical reactions, and properties.

Synthesis Analysis

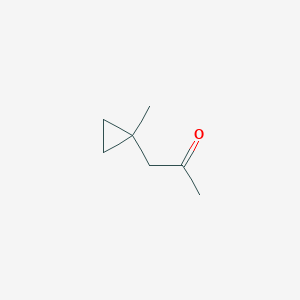

The synthesis of this compound can be related to methods used for similar benzylamine compounds. For instance, compounds like Benzothiazol-2-yl-(4-chloro-benzylidene)-amine are prepared by reactions involving aromatic aldehydes and amines, indicating potential synthetic pathways for this compound involving halogenation and amination steps (Alkuubaisi et al., 2016).

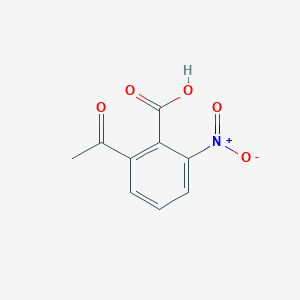

Molecular Structure Analysis

The molecular structure of related compounds, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, demonstrates significant hydrogen-bonding interactions and layered crystal structures, which could be reflective of the structural characteristics of this compound (Odell et al., 2007).

Chemical Reactions and Properties

The chemical behavior of this compound can be anticipated based on reactions involving benzyl compounds and amines. For example, the reactivity of such compounds with metals and the formation of complexes can provide insights into the chemical properties of this compound (Alkuubaisi et al., 2016).

Scientific Research Applications

Molecular Structure and Conformation

Research has investigated the crystal and molecular structures of compounds similar to Benzyl-(4-chloro-benzyl)-amine, highlighting their conformational diversity and substantial hydrogen-bonding interactions that lead to layered structures in crystals. These studies are essential for understanding the physical and chemical properties of these compounds, which can be crucial for their applications in material science and drug design (Odell et al., 2007).

Chemical Synthesis

This compound derivatives have been utilized in transition-metal-free intermolecular amination processes. This method allows the synthesis of valuable nitrogen-containing compounds from benzylic C-H bonds, offering a greener and more sustainable approach to chemical synthesis (Fan et al., 2009).

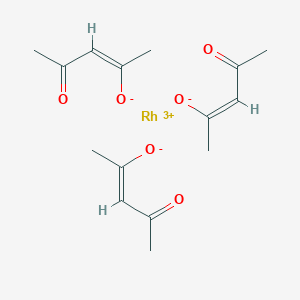

Catalysis and Polymerization

Studies have demonstrated the use of benzyl amine derivatives in catalysis, such as in the copper-catalyzed benzylic amidation with chloramine-T. This process selectively converts benzylic hydrocarbons to corresponding sulfonamides, showcasing the versatility of benzyl amine derivatives in facilitating chemical transformations (Bhuyan & Nicholas, 2007).

Corrosion Inhibition

Research into the corrosion inhibition of mild steel has identified this compound derivatives as effective inhibitors in acidic environments. These compounds demonstrate mixed-type inhibition properties, making them potential candidates for protective coatings and treatments in industrial applications (Ashassi-Sorkhabi et al., 2005).

Safety and Hazards

Benzyl-(4-chloro-benzyl)-amine is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Oral - Aquatic Chronic 2 - Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

Similar compounds like benzyl chloride are known to be reactive organochlorine compounds used as chemical building blocks .

Mode of Action

Benzyl-(4-chloro-benzyl)-amine, like other benzyl halides, is likely to be a reactive compound. Benzyl chloride, for instance, is an alkylating agent that reacts with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid . In contact with mucous membranes, hydrolysis produces hydrochloric acid

Biochemical Pathways

Benzyl chloride, a related compound, has been used as a test compound for determining rat hepatocellular thiols by hplc

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability . For instance, benzyl chloride, a related compound, is known to be combustible and toxic, with specific storage and handling requirements .

properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJKKSSMEUWPKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13541-00-9 |

Source

|

| Record name | 13541-00-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.